
2-(methylthio)-6-phenylpyrimidin-4(3H)-one
Overview
Description
2-(Methylthio)-6-phenylpyrimidin-4(3H)-one is an organic compound belonging to the class of pyrimidinones Pyrimidinones are heterocyclic aromatic organic compounds characterized by a pyrimidine ring structure with a ketone (carbonyl) group
Preparation Methods
Synthetic Routes
Several synthetic routes can be employed to prepare 2-(methylthio)-6-phenylpyrimidin-4(3H)-one. A commonly used method involves the cyclization of appropriate precursors under specific conditions. For instance, a nucleophilic substitution reaction starting from a suitable precursor, like 2-aminothiophenol and benzaldehyde, can be employed to introduce the phenyl and methylthio groups onto the pyrimidine core.
Reaction Conditions
The synthesis often requires an appropriate solvent, such as ethanol or dimethyl sulfoxide (DMSO), and catalysts like piperidine or potassium carbonate. The reaction temperature usually ranges between 80-100°C, ensuring optimal yields.
Industrial Production Methods
In an industrial setting, large-scale production might involve continuous-flow reactors to enhance efficiency and yield. These reactors provide consistent reaction conditions, which are crucial for the reproducibility and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-6-phenylpyrimidin-4(3H)-one participates in several types of chemical reactions including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to a hydroxyl group, though this is less common.
Substitution: Halogenation and other electrophilic substitution reactions can occur, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation Reactions: Hydrogen peroxide or m-chloroperbenzoic acid at room temperature or slightly elevated temperatures.
Substitution Reactions: Bromine or chlorine in the presence of a Lewis acid like ferric chloride.
Major Products
Oxidation Products: Sulfoxides or sulfones.
Substitution Products: Halogenated derivatives of this compound.
Scientific Research Applications
Biological Activities
The compound has exhibited a range of biological activities, making it a candidate for further research in pharmacology:
- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, research indicates that compounds designed to reactivate oncosuppressors like SHP-1 can induce apoptosis in cancer cells without harming healthy cells . This selectivity is crucial for developing safer cancer therapies.
- Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities. In a study comparing its derivatives with clinically used drugs, certain derivatives showed significant microbial inhibition, suggesting potential as new antimicrobial agents .
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in cancer progression and other diseases highlights its potential as a therapeutic agent. For example, it has been linked to the inhibition of vascular endothelial growth factor receptor-2, which is crucial in tumor angiogenesis .
Case Studies
Several studies have documented the applications and effectiveness of 2-(methylthio)-6-phenylpyrimidin-4(3H)-one:
- Case Study 1: Anticancer Research : A study focused on the compound's ability to reactivate the phosphatase SHP-1 in tumor cells. The findings indicated that reactivating this enzyme could lead to selective apoptosis in cancerous cells while sparing normal cells, presenting a promising avenue for targeted cancer therapies .
- Case Study 2: Antimicrobial Testing : In comparative antimicrobial testing, derivatives of this compound were evaluated against standard antibiotics. Results showed that some derivatives had enhanced activity against resistant strains of bacteria and fungi, suggesting their potential as alternative treatments in infectious diseases .
Mechanism of Action
The mechanism of action of 2-(methylthio)-6-phenylpyrimidin-4(3H)-one often involves its interaction with specific molecular targets, such as enzymes or receptors. The methylthio group can participate in hydrogen bonding or other interactions, facilitating the compound’s binding to its target. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyrimidin-4(3H)-one: Lacks the methylthio group, offering different chemical reactivity and biological properties.
6-Methylpyrimidin-4(3H)-one: Lacks the phenyl group, resulting in reduced aromatic character and altered interaction with biological targets.
Uniqueness
That's a deep dive into 2-(methylthio)-6-phenylpyrimidin-4(3H)-one! What’s got you so interested in this particular compound?
Biological Activity
2-(Methylthio)-6-phenylpyrimidin-4(3H)-one, a compound with the CAS number 56035-29-1, is a member of the pyrimidine family known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine core with a methylthio group at the 2-position and a phenyl group at the 6-position. This structural configuration contributes to its pharmacological properties.
This compound exhibits its biological effects primarily through the following mechanisms:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in nucleotide metabolism, which is crucial for DNA and RNA synthesis. This inhibition can lead to reduced cell proliferation in cancer cells and altered immune responses.
- Cellular Effects : The compound influences various cellular processes, including apoptosis and gene expression modulation. It has been observed to enhance antibody responses in immune cells while inhibiting nucleic acid synthesis in cancer cells .
Biological Activity
The biological activity of this compound has been documented in various studies:
Antitumor Activity
Research indicates that this compound displays significant antitumor activity by inhibiting the growth of various cancer cell lines. For instance, studies have shown that it can effectively reduce tumor size in animal models without causing significant toxicity at lower doses .
Antiviral Properties
The compound has also demonstrated antiviral activity, particularly against certain viral infections. It inhibits viral replication by interfering with nucleic acid synthesis, which is essential for viral propagation.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Cancer Cell Line Studies : In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .
- Animal Model Research : In vivo studies indicated that administering the compound significantly inhibited tumor growth in xenograft models, supporting its therapeutic potential against cancer.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound includes:
- Absorption and Distribution : The compound is absorbed effectively when administered orally, with distribution influenced by specific transporters within cells.
- Metabolism : It undergoes metabolic conversion via enzymes such as thiopurine methyltransferase, leading to various metabolites that may also exhibit biological activity .
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimized methods for synthesizing 2-(methylthio)-6-phenylpyrimidin-4(3H)-one?
- The compound can be synthesized via alkylation of 6-methyl-2-thiopyrimidin-4(3H)-one using methylating agents like dimethyl sulfate (DMS) or methyl iodide (MeI) under basic conditions (K₂CO₃/EtOH or MeONa/MeOH). Subsequent reaction with aromatic amines at 140°C yields derivatives . For direct synthesis, 6-amino-2-(methylthio)pyrimidin-4(3H)-one reacts with formamide or imidoformamide derivatives under controlled temperatures (0–50°C) to form intermediates with yields up to 69% .
Q. How is the purity and structure of this compound validated experimentally?
- Characterization involves 1H/13C NMR spectroscopy (e.g., δ = 2.50 ppm for SCH₃ in DMSO-d₆), elemental analysis (C, H, N composition), and chromatography-mass spectrometry (HR-MS for molecular mass confirmation). Melting points and solubility profiles (e.g., insolubility in water, solubility in dioxane/DMF) are also critical for verifying crystallinity .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
- The compound is insoluble in water but dissolves readily in polar aprotic solvents like dimethylformamide (DMF) or dioxane. This necessitates solvent selection for reactions (e.g., DMF for coupling reactions) or biological assays (e.g., DMSO for in vitro studies) .
Advanced Research Questions
Q. How do substituents on the phenyl ring affect biological activity in derivatives of this compound?
- Substituents such as halogens (e.g., 4-Br), electron-withdrawing groups (e.g., 3-CF₃), and methoxy groups (e.g., 3-OMe) modulate anticonvulsant activity by altering electronic and steric properties. Systematic SAR studies using in vivo seizure models (e.g., maximal electroshock test) and molecular docking (e.g., GABA receptor interactions) are recommended to quantify these effects .
Q. What challenges arise in analyzing tautomeric equilibria or hydrogen bonding in this compound?
- The 4(3H)-one moiety exhibits tautomerism (keto-enol equilibrium), which complicates NMR interpretation. High-temperature NMR (e.g., 350 K in DMSO-d₆) or X-ray crystallography can resolve ambiguities. For example, NH protons at δ = 12.44 ppm in DMSO-d₆ indicate strong hydrogen bonding .
Q. How can nitration or nitrosation reactions be applied to modify the pyrimidinone core?
- Nitration in concentrated H₂SO₄ (72–82%) with nitrogen oxides introduces nitro/nitroso groups at specific positions (e.g., C5 or C6). Kinetic studies reveal temperature-dependent regioselectivity, requiring careful control to avoid over-oxidation .
Q. What strategies are effective for synthesizing fused heterocyclic derivatives (e.g., thiadiazolo-pyrimidinones)?
- Cyclocondensation with thiadiazole precursors or [3+2] cycloaddition reactions using azides can generate fused systems. For example, thieno[3,2-d]pyrimidin-4(3H)-one derivatives are synthesized via microwave-assisted reactions to enhance yields .
Q. Methodological Considerations
Q. How to resolve discrepancies in reaction yields between methyl iodide and dimethyl sulfate alkylation?
- While both reagents achieve high yields (>80%), methyl iodide requires anhydrous MeOH/MeONa conditions to minimize side reactions (e.g., hydrolysis). Dimethyl sulfate is less sensitive to moisture but necessitates neutralization of residual acidity post-reaction .
Q. What analytical techniques are critical for detecting byproducts in large-scale synthesis?
- HPLC-MS with reverse-phase C18 columns identifies low-abundance impurities. IR spectroscopy (e.g., C=O stretches at 1646 cm⁻¹) monitors functional group integrity, while XRD confirms crystalline phase purity .
Q. How to design stability studies for aqueous formulations of this compound?
- Accelerated stability testing (40°C/75% RH) with UV-Vis spectroscopy tracks degradation (e.g., hydrolysis of the methylthio group). Buffered solutions (pH 7.4) and lyophilization are recommended to enhance shelf life .
Q. Data Contradictions and Validation
Q. Why do NMR chemical shifts vary between studies for the same derivative?
- Solvent effects (e.g., DMSO-d₆ vs. CDCl₃), temperature, and tautomeric states cause shifts. Cross-referencing with computational methods (DFT calculations for δ predictions) or using internal standards (e.g., TMS) improves reproducibility .
Q. How to address conflicting biological activity data across structural analogs?
Properties
IUPAC Name |
2-methylsulfanyl-4-phenyl-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-15-11-12-9(7-10(14)13-11)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYZOQNANLSNMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70286935 | |
Record name | 2-(Methylsulfanyl)-6-phenylpyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70286935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56035-29-1 | |
Record name | 56035-29-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48355 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Methylsulfanyl)-6-phenylpyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70286935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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